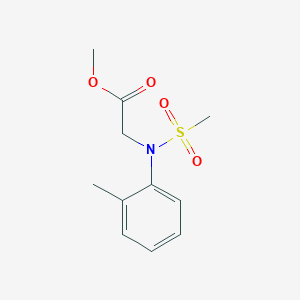

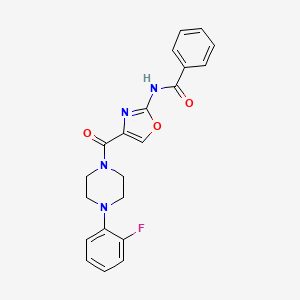

![molecular formula C22H24N2O6S B2828071 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 921996-66-9](/img/structure/B2828071.png)

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Heterocyclic Scaffolds for Drug Design

Secondary o-hydroxybenzene sulfonamides have been used in the synthesis of dibenzo[b,f][1,4,5]oxathiazepine-5,5-dioxides and their heterocyclic analogs, representing an underexplored version of privileged tricyclic scaffolds for drug design. These compounds are produced through a regiospecific process under conventional heating conditions, leading to good to excellent yields. This strategy allows for the creation of new chemical spaces with varying substitution patterns and demonstrates the potential for constructing novel heterotricyclic scaffolds through alterations in the bis-electrophilic aromatic partner during cyclization. The cyclizations proceed via the Smiles rearrangement, highlighting the versatility of such compounds in medicinal chemistry and drug development (A. Sapegin et al., 2016).

Carbonic Anhydrase Inhibition

Unprotected primary sulfonamide groups have facilitated the formation of [1,4]oxazepine-based primary sulfonamides, exhibiting strong inhibition of therapeutically relevant human carbonic anhydrases. This dual functionality - enabling [1,4]oxazepine ring construction and acting as a zinc-binding group in enzyme inhibition - suggests potential applications in the design of inhibitors for various enzymes, underscoring the medicinal chemistry significance of sulfonamide-containing heterocycles (A. Sapegin et al., 2018).

Enzyme Inhibition and Antibacterial Activity

Synthesized ethylated sulfonamides with 1,4-benzodioxane moieties have shown notable enzyme inhibition against acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase, along with antibacterial properties against various strains. This study underscores the potential of such compounds in developing new therapeutic agents with multiple biological activities, indicating their applicability in addressing enzyme-related disorders and bacterial infections (M. Irshad et al., 2016).

Synthesis and Biological Screening

The synthesis of N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides has revealed potent antibacterial agents. The process involves the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride, followed by alkyl/aralkyl halides. The resulting compounds exhibited significant therapeutic potential against Gram-negative and Gram-positive bacterial strains, highlighting their importance in developing new antibacterial therapies (M. Abbasi et al., 2016).

Mechanism of Action

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6S/c1-4-9-24-17-7-5-15(12-19(17)30-14-22(2,3)21(24)25)23-31(26,27)16-6-8-18-20(13-16)29-11-10-28-18/h4-8,12-13,23H,1,9-11,14H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBIZVFPEIDQGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1=O)CC=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2827988.png)

![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-N-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2827989.png)

![methyl 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2828006.png)

![N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine](/img/structure/B2828009.png)

![6-Cyano-N-[[(2S,3S)-4-ethyl-3-(3-methylimidazol-4-yl)morpholin-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2828011.png)